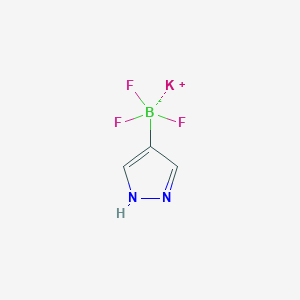

Potassium 1H-pyrazole-4-trifluoroborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium 1H-pyrazole-4-trifluoroborate is a versatile organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability, ease of handling, and compatibility with various reaction conditions, making it a popular choice in both academic and industrial settings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium 1H-pyrazole-4-trifluoroborate can be synthesized through several methods. One common approach involves the reaction of pyrazole with boron trifluoride etherate, followed by the addition of potassium fluoride. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale batch reactions. The process is optimized for efficiency and cost-effectiveness, utilizing readily available reagents and minimizing waste. Advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the high quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Potassium 1H-pyrazole-4-trifluoroborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrazole derivatives.

Reduction: Reduction reactions can yield different substituted pyrazoles.

Substitution: It participates in nucleophilic substitution reactions, often forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Typical reagents include alkyl halides and aryl halides, often in the presence of a palladium catalyst.

Major Products: The major products formed from these reactions are various substituted pyrazoles, which can be further functionalized for specific applications in pharmaceuticals, agrochemicals, and materials science .

Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

One of the primary applications of potassium 1H-pyrazole-4-trifluoroborate is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This compound serves as a boron source that facilitates the formation of carbon-carbon bonds.

Case Study:

In a study published by Molander et al., the use of potassium trifluoroborates was demonstrated to enhance yields and selectivity in Suzuki reactions compared to traditional boronic acids. The stability of trifluoroborates allows for broader substrate scope and improved reaction conditions .

| Reaction Type | Yield (%) | Comments |

|---|---|---|

| Suzuki-Miyaura | 85-95 | Higher yields than boronic acids |

| Negishi Coupling | 75-90 | Effective with various electrophiles |

| Stille Coupling | 70-80 | Compatible with sensitive functional groups |

Radical Trifluoromethylation

This compound has also been employed in radical trifluoromethylation processes. This method allows for the introduction of trifluoromethyl groups into organic molecules, which is significant for developing pharmaceuticals and agrochemicals.

Research Findings:

A study demonstrated that using copper-mediated radical trifluoromethylation with potassium organotrifluoroborates resulted in good yields for various substrates, showcasing the compound's effectiveness as a radical precursor .

Medicinal Chemistry

The pyrazole scaffold has been widely explored in medicinal chemistry due to its biological activity. This compound can be utilized to synthesize novel pyrazole derivatives that exhibit pharmacological properties.

Example:

Recent research focused on developing cannabinoid receptor agonists using pyrazole derivatives, where this compound served as a key intermediate. These compounds showed potential for treating pain and metabolic disorders .

Table 1: Summary of Applications

Mecanismo De Acción

The mechanism by which potassium 1H-pyrazole-4-trifluoroborate exerts its effects is primarily through its role as a coupling partner in Suzuki–Miyaura reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is highly efficient and selective, making it a valuable tool in synthetic chemistry .

Comparación Con Compuestos Similares

- Potassium phenyltrifluoroborate

- Potassium methyltrifluoroborate

- Potassium vinyltrifluoroborate

Comparison: Potassium 1H-pyrazole-4-trifluoroborate is unique due to its pyrazole ring, which imparts distinct reactivity and stability compared to other trifluoroborate salts. Unlike potassium phenyltrifluoroborate, which is primarily used for arylation reactions, this compound is more versatile and can participate in a broader range of transformations. Its stability and ease of handling also make it more advantageous than potassium methyltrifluoroborate and potassium vinyltrifluoroborate, which may require more stringent storage conditions .

Actividad Biológica

Potassium 1H-pyrazole-4-trifluoroborate (K-pyrazole-BF3) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of K-pyrazole-BF3, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

K-pyrazole-BF3 is characterized by its trifluoroborate group, which enhances its stability and reactivity in various chemical transformations. Its molecular formula is C3H3BF3KN2 . The presence of the pyrazole moiety contributes to its biological interactions, particularly in enzyme inhibition and as a building block for drug development.

Mechanisms of Biological Activity

K-pyrazole-BF3 has been investigated for its role as an inhibitor in various biochemical pathways:

- Lactate Dehydrogenase Inhibition : Recent studies have highlighted the potential of pyrazole derivatives, including K-pyrazole-BF3, as lactate dehydrogenase (LDH) inhibitors. LDH plays a crucial role in cancer metabolism by facilitating the conversion of pyruvate to lactate, thus supporting the Warburg effect in cancer cells. Inhibition of LDH can reduce lactate production and impede tumor growth .

- Anticancer Properties : K-pyrazole-BF3 has shown promise in inhibiting cell growth in highly glycolytic cancer cell lines such as MiaPaCa-2 (pancreatic cancer) and A673 (Ewing's sarcoma). The compound's ability to suppress cellular lactate output indicates a potential mechanism for its anticancer effects .

Case Studies and Research Findings

Several studies have documented the biological activities of K-pyrazole-BF3:

- In Vitro Studies : A study reported that K-pyrazole-BF3 exhibited sub-micromolar inhibition of LDH in vitro, demonstrating significant effects on cell viability and metabolic activity in cancer cell lines .

- Pharmacokinetic Properties : Optimization efforts have focused on enhancing the pharmacokinetic properties of pyrazole-based compounds, including K-pyrazole-BF3. These efforts aim to improve drug-target residence times and overall bioavailability for effective therapeutic use .

- Synthesis and Stability : The synthesis of K-pyrazole-BF3 has been achieved through metal-free methods, showcasing its stability under various conditions. This stability is crucial for maintaining biological activity during experimental applications .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

potassium;trifluoro(1H-pyrazol-4-yl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BF3N2.K/c5-4(6,7)3-1-8-9-2-3;/h1-2H,(H,8,9);/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWKPYJRTNMJDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CNN=C1)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BF3KN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.